LRRK2-IN-16 vs. MLi-2: Over 6,000-Fold Difference in Kinase Inhibition Potency
LRRK2-IN-16 exhibits an IC50 value of less than 5 μM against LRRK2 kinase . In contrast, the advanced tool compound MLi-2 demonstrates an IC50 of 0.76 nM in a purified LRRK2 kinase assay [1]. This represents an approximate 6,500-fold difference in potency. The lower potency of LRRK2-IN-16 may necessitate higher working concentrations in cellular assays, potentially increasing the risk of off-target effects.
| Evidence Dimension | LRRK2 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | < 5 μM (5,000 nM) |
| Comparator Or Baseline | MLi-2: 0.76 nM |
| Quantified Difference | ~6,500-fold lower potency |
| Conditions | In vitro LRRK2 kinase assay (Target_Compound: unspecified; Comparator: purified LRRK2 kinase assay) |
Why This Matters
A >6,500-fold potency difference dictates whether target engagement is achievable at concentrations that maintain kinase selectivity, directly impacting the validity of cellular LRRK2 inhibition studies.
- [1] Fell MJ, Mirescu C, Basu K, et al. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. J Pharmacol Exp Ther. 2015;355(3):397-409. View Source
